molecular formula C17H22BrNO B6351918 N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide CAS No. 1983847-85-3

N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide

Cat. No.: B6351918
CAS No.: 1983847-85-3
M. Wt: 336.3 g/mol
InChI Key: AODFQDUIIYUYTC-UHFFFAOYSA-N
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Description

N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide is a chemical compound with the molecular formula C17H21NO.BrH. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a cyclopentanamine moiety. This compound is often used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide typically involves the reaction of 4-methoxy-1-naphthaldehyde with cyclopentanamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide
  • N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide
  • N-[(4-methoxy-1-naphthyl)methyl]cyclopentylamine hydrobromide

Uniqueness

N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide is unique due to its specific structural features, such as the presence of a cyclopentanamine moiety and a methoxy-substituted naphthalene ring.

Properties

IUPAC Name

N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.BrH/c1-19-17-11-10-13(12-18-14-6-2-3-7-14)15-8-4-5-9-16(15)17;/h4-5,8-11,14,18H,2-3,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODFQDUIIYUYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3CCCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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